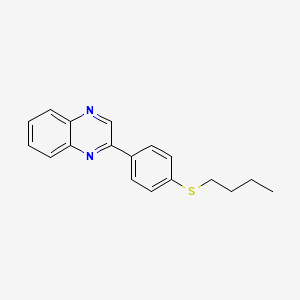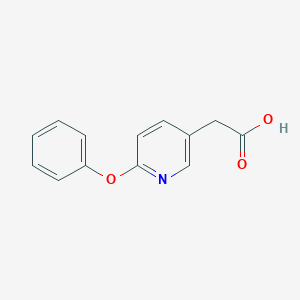
(6-Phenoxypyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Phenoxypyridin-3-yl)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by a phenoxy group attached to a pyridine ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Phenoxypyridin-3-yl)acetic acid typically involves the reaction of 6-chloropyridine-3-carboxylic acid with phenol in the presence of a base, such as potassium carbonate, to form the phenoxy derivative. This intermediate is then subjected to a Grignard reaction with methyl magnesium bromide, followed by hydrolysis to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions: (6-Phenoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted phenoxy or pyridine compounds.
科学的研究の応用
(6-Phenoxypyridin-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It is utilized in the synthesis of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of (6-Phenoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The phenoxy and pyridine moieties play crucial roles in its binding affinity and specificity .
類似化合物との比較
Phenoxyacetic acid: A simpler analog with similar chemical properties but less specificity in biological applications.
Pyridine-3-acetic acid: Lacks the phenoxy group, resulting in different reactivity and biological activity.
Phenylacetic acid: Similar structure but without the nitrogen-containing pyridine ring, leading to different chemical behavior and applications.
Uniqueness: (6-Phenoxypyridin-3-yl)acetic acid is unique due to the presence of both phenoxy and pyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
51362-29-9 |
|---|---|
分子式 |
C13H11NO3 |
分子量 |
229.23 g/mol |
IUPAC名 |
2-(6-phenoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C13H11NO3/c15-13(16)8-10-6-7-12(14-9-10)17-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,15,16) |
InChIキー |
HPZAEYCUESYMMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
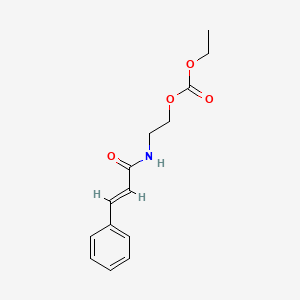
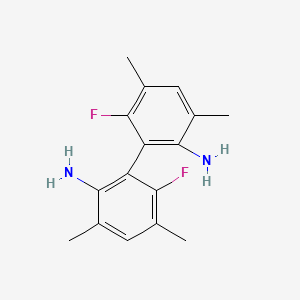
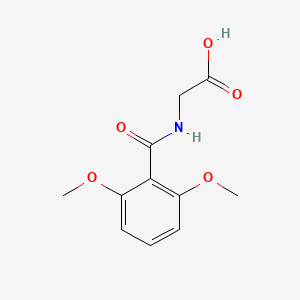
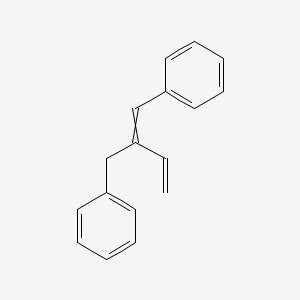
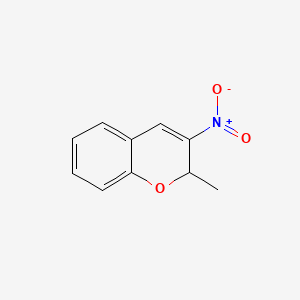
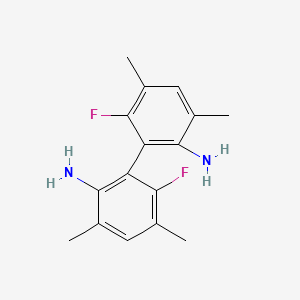

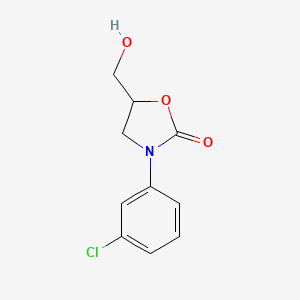
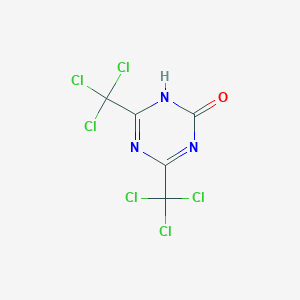
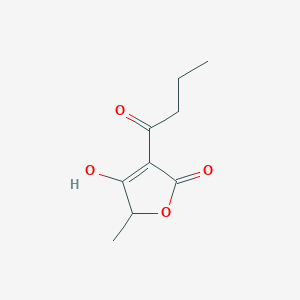
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
